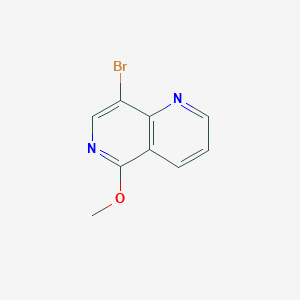

8-Bromo-5-methoxy-1,6-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-methoxy-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDZGUZMINUMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1C=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-5-methoxy-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-5-methoxy-1,6-naphthyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, supported by predicted data from validated computational models. Detailed experimental protocols for the determination of these properties are outlined to facilitate further research and development. Additionally, a hypothesized signaling pathway is presented based on the known biological activities of structurally related naphthyridine derivatives, offering a starting point for future pharmacological investigations.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following properties have been predicted using well-established computational tools.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Method |

| Molecular Formula | C₉H₇BrN₂O | - |

| Molecular Weight | 239.07 g/mol | - |

| CAS Number | 917474-63-6 | - |

| Predicted LogP (Octanol/Water) | 1.80 - 2.15 | Consensus of multiple predictive models |

| Predicted Water Solubility | Moderately soluble | Predicted by various models |

| Predicted pKa (most basic) | 2.5 - 3.5 | Prediction based on similar structures |

| Predicted Topological Polar Surface Area (TPSA) | 41.9 Ų | Computational calculation |

| Physical Form | Solid (at room temperature) | Vendor information[1] |

Experimental Protocols for Property Determination

To facilitate the experimental validation of the predicted physicochemical properties, the following standard laboratory protocols are provided.

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for this compound.

General Procedure:

-

Cyclization: React a suitable 2-aminopyridine derivative with a malonic acid equivalent under acidic or thermal conditions to form the naphthyridine core.

-

Bromination: Introduce the bromine at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).

-

Hydroxylation/Methoxylation: If the starting materials do not already contain the methoxy group at the 5-position, a hydroxyl group can be introduced and subsequently methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if necessary)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Determination of Solubility

Solubility in various solvents provides insights into the polarity and potential for formulation.

Materials:

-

This compound

-

Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a small, precise amount of the compound (e.g., 1 mg) into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under these conditions. If not, the solubility can be quantified by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values.

Method: Potentiometric Titration

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if necessary).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Record the pH values after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound.

Method: Shake-Flask Method

-

Prepare a solution of the compound in either water-saturated n-octanol or n-octanol-saturated water.

-

Mix this solution with an equal volume of the other phase (n-octanol-saturated water or water-saturated n-octanol, respectively) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Hypothesized Biological Activity and Signaling Pathway

While no specific biological data for this compound has been reported, the naphthyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors. Structurally similar compounds have been shown to inhibit key signaling pathways implicated in cancer and inflammatory diseases.

Based on the prevalence of naphthyridine cores in kinase inhibitors, it is hypothesized that this compound may act as an inhibitor of the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Hypothesized PI3K/Akt Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

This proposed mechanism of action provides a rationale for initiating biological screening of this compound against a panel of cancer cell lines known to have an overactive PI3K/Akt pathway.

Conclusion

This compound is a compound of interest for further investigation in the field of drug discovery. This guide has provided a summary of its predicted physicochemical properties and detailed experimental protocols for their validation. The hypothesized interaction with the PI3K/Akt signaling pathway offers a compelling direction for future biological evaluation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working on the development of novel therapeutic agents.

References

Technical Guide: Solubility of 8-Bromo-5-methoxy-1,6-naphthyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 8-Bromo-5-methoxy-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a framework for predicting its solubility based on its chemical structure. Furthermore, it outlines a general experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted N-heterocycle. The solubility of such compounds is a critical parameter that influences reaction kinetics, crystallization, and bioavailability. A thorough understanding of its behavior in different solvent systems is essential for its application in research and development. This document aims to bridge the gap in available data by providing a predictive analysis and a practical methodology for its experimental determination.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] The polarity of both the solute and the solvent are key determinants of their miscibility.[2] The structure of this compound features a moderately polar naphthyridine core, a polar methoxy group (-OCH3), and a less polar but electron-withdrawing bromo-substituent. The presence of nitrogen atoms in the aromatic rings allows for potential hydrogen bonding with protic solvents.

Based on these structural characteristics, a qualitative prediction of its solubility in common organic solvents is as follows:

-

High to Moderate Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Moderate Solubility: Likely in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as in lower-chain alcohols such as Methanol and Ethanol. The alcohols can act as hydrogen bond donors to the nitrogen atoms of the naphthyridine ring.[1]

-

Low to Insoluble: Expected in non-polar solvents like Hexane, Toluene, and Diethyl ether. The overall polarity of the molecule is likely too high for significant dissolution in these solvents.

Experimental Protocol for Solubility Determination

The following is a general procedure for determining the solubility of this compound at a given temperature (e.g., room temperature).[3][4]

Materials:

-

This compound (solid)

-

A selection of organic solvents (e.g., DMF, DMSO, DCM, Methanol, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., lab bench at a recorded temperature)

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that not all of the solid dissolves.

-

Record the initial mass of the solid.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer a known volume of the clear, filtered solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the container with the dried solute residue.

-

Calculate the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute residue in mg) / (Volume of the filtered solution taken in mL)

-

Data Presentation

The results of the experimental solubility determination should be recorded in a clear and organized manner to facilitate comparison.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Polar Aprotic | Dimethylformamide (DMF) | |||

| Dimethyl sulfoxide (DMSO) | ||||

| Chlorinated | Dichloromethane (DCM) | |||

| Polar Protic | Methanol | |||

| Ethanol | ||||

| Ethers | Tetrahydrofuran (THF) | |||

| Non-polar | Hexane | |||

| Toluene |

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be represented as follows:

Caption: Workflow for experimental solubility determination.

Conclusion

References

Unraveling the Therapeutic Potential of Naphthyridines: A Landscape of Diverse Biological Activity

While a specific, detailed mechanism of action for 8-Bromo-5-methoxy-1,6-naphthyridine remains to be fully elucidated in publicly available research, the broader family of naphthyridine compounds presents a rich and diverse landscape of biological activities. These heterocyclic scaffolds are recognized for their potential in a range of therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides an overview of the known biological effects of the naphthyridine class, offering insights into the potential, yet unconfirmed, mechanisms that derivatives like this compound might employ.

The core structure of naphthyridine, consisting of two fused pyridine rings, serves as a versatile backbone for the development of pharmacologically active agents. The specific arrangement of nitrogen atoms within the rings gives rise to various isomers, such as 1,5-, 1,6-, and 1,8-naphthyridines, each with a distinct profile of biological activity.[1][2]

Broad-Spectrum Biological Activities of Naphthyridine Derivatives

Research into the naphthyridine family has revealed a wide array of biological effects, establishing these compounds as promising scaffolds in medicinal chemistry. The diverse activities are largely attributed to the ability of the naphthyridine core to interact with various biological targets.

Anticancer Properties

A significant area of investigation for naphthyridine derivatives is their potential as anticancer agents. Various substituted naphthyridines have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, certain 1,8-naphthyridine derivatives have shown potent in vitro activity against the MCF7 human breast cancer cell line.[3] While the precise mechanisms are often compound-specific, potential modes of action include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[3][4]

Antimicrobial and Antiviral Activity

The 1,8-naphthyridine nucleus is famously present in nalidixic acid, a foundational synthetic antibacterial agent.[2] This highlights the long-standing importance of this scaffold in the development of antimicrobial drugs. The mechanism of action for quinolone antibiotics, which share structural similarities with naphthyridines, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. It is plausible that novel naphthyridine derivatives exert their antimicrobial effects through similar pathways. Beyond antibacterial action, some derivatives have also been investigated for their anti-HIV potential.[4]

Neurological and Psychotropic Effects

Certain naphthyridine-containing alkaloids have shown activity within the central nervous system. For example, a structurally related compound, 8-Bromo-4,5,5-trimethyl-5,6-dihydrobenzo[c][2][4]naphthyridine, isolated from a marine sponge, exhibited a moderate affinity for serotonin receptors and was assessed for antidepressant and antianxiety activities.[1][5] This suggests that some naphthyridine derivatives may act as modulators of neurotransmitter receptors, such as serotonin (5HT2B) and sigma-1 receptors.[1][5]

Anti-inflammatory and Immunomodulatory Activity

The potential for naphthyridines to modulate the immune response has also been documented. Canthin-6-one, a 1,5-naphthyridine natural product, has been shown to reduce the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-12p70 in animal models of colitis.[5] This indicates that some naphthyridine derivatives may interfere with inflammatory signaling pathways, offering potential therapeutic avenues for inflammatory conditions.

Future Directions and the Quest for a Specific Mechanism

While the broader naphthyridine class displays a wealth of biological activities, the specific mechanism of action for this compound is not yet detailed in the scientific literature. To elucidate its precise molecular targets and signaling pathways, a series of targeted experiments would be required.

Hypothetical Experimental Workflow

Below is a conceptual workflow illustrating the experimental steps that would be necessary to determine the mechanism of action for a novel compound like this compound.

References

Navigating the Therapeutic Potential of 1,6-Naphthyridines: A Technical Guide on a Promising Heterocyclic Scaffold

An in-depth exploration of the 1,6-naphthyridine core reveals a versatile scaffold with significant therapeutic promise, particularly in oncology and neurodegenerative diseases. While specific data on 8-Bromo-5-methoxy-1,6-naphthyridine derivatives remains elusive in publicly accessible research, the broader family of 1,6-naphthyridines has demonstrated a range of biological activities. This guide provides a comprehensive overview of the known biological activities, experimental protocols, and relevant signaling pathways associated with 1,6-naphthyridine derivatives, offering a valuable resource for researchers and drug development professionals.

The 1,6-naphthyridine nucleus, a heterocyclic aromatic compound, has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of other biological targets.[2][3] The interest in these compounds is further underscored by the discovery of naturally occurring 1,6-naphthyridine alkaloids with potent biological effects.[4]

Anticancer Activity: A Primary Focus of 1,6-Naphthyridine Research

A significant body of research on 1,6-naphthyridine derivatives has centered on their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase I and various kinases involved in cancer cell proliferation and survival.

Notably, derivatives of 5H-dibenzo[c,h][5][6]naphthyridin-6-one have been identified as potent topoisomerase I-targeting anticancer agents.[7] These compounds have demonstrated significant cytotoxic activity and have been effective in preclinical human tumor xenograft models.[7] The substitution pattern on the naphthyridine core plays a crucial role in determining the potency and specific mechanism of action.

While specific quantitative data for this compound derivatives are not available, the following table summarizes the anticancer activity of other representative 1,6-naphthyridine derivatives from the literature.

Table 1: Anticancer Activity of Selected 1,6-Naphthyridine Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| 5H-8,9-dimethoxy-2,3-methylenedioxy-5-(2-(N,N-dimethylamino)ethyl)dibenzo[c,h][5][6]naphthyridin-6-one | Not specified | Potent Topoisomerase I inhibitor | [7] |

| 5,6-dihydro derivative of the above compound | Not specified | ~2/3 potency of the parent compound | [7] |

| Alopecuroide B | LPS-induced RAW 264.7 cells | 50.05% TNF-α inhibition | [4] |

| Alopecuroide C | LPS-induced RAW 264.7 cells | 49.59% TNF-α inhibition | [4] |

Kinase Inhibition: A Promising Avenue for Targeted Therapy

In addition to their cytotoxic effects, 1,6-naphthyridine derivatives have emerged as potential inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery.

While the specific kinase inhibitory profile of this compound derivatives is unknown, the broader class of naphthyridines has shown activity against several kinases. For instance, a series of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c][1][8]naphthyridin-4-ylamines were identified as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key enzyme in the PI3K/AKT signaling pathway.

The general workflow for identifying and characterizing kinase inhibitors is depicted in the following diagram.

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Other Biological Activities

Beyond cancer and kinase inhibition, the 1,6-naphthyridine scaffold has been explored for other therapeutic applications. For example, certain benzo[b][5][6]naphthyridine derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of neurodegenerative disorders like Parkinson's disease.[2] Additionally, some naturally occurring 1,6-naphthyridine alkaloids have demonstrated anti-inflammatory properties.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. While specific methods for this compound derivatives are not documented, the following are generalized protocols for key assays used in the study of 1,6-naphthyridine derivatives.

General Procedure for Synthesis of Benzo[b][5][6]naphthyridine Derivatives

The synthesis of the benzo[b][5][6]naphthyridine scaffold can be achieved through various synthetic routes. One common approach involves the condensation of an appropriately substituted aminopyridine with a cyclic ketone, followed by cyclization and aromatization steps. The specific reaction conditions, including catalysts and solvents, are optimized for each derivative.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 1,6-naphthyridine derivatives) for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Topoisomerase I Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations is prepared in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.

The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, including some naphthyridine derivatives.

Caption: A simplified representation of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, most notably in the realm of anticancer research. While a comprehensive understanding of the biological profile of this compound derivatives awaits further investigation, the broader family of 1,6-naphthyridines continues to be a fertile ground for the discovery of novel therapeutic agents. Future research should focus on the systematic exploration of the structure-activity relationships of substituted 1,6-naphthyridines to unlock their full therapeutic potential. The synthesis and evaluation of novel derivatives, including the 8-Bromo-5-methoxy analogs, are warranted to further elucidate the pharmacological landscape of this versatile heterocyclic system.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Bromo-Methoxy-Naphthyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and synthetic approaches for bromo-methoxy-substituted naphthyridines. Due to the limited availability of published experimental data for 8-Bromo-5-methoxy-1,6-naphthyridine, this document utilizes data from the closely related and commercially available isomer, 8-Bromo-2-methoxy-1,5-naphthyridine , as an illustrative example. The methodologies and potential biological relevance discussed herein are broadly applicable to this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data anticipated for a bromo-methoxy-naphthyridine, based on the analysis of related structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data for 8-Bromo-2-methoxy-1,5-naphthyridine

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm | Description |

| ~8.2-8.4 | d | ~160-162 | C-O (Methoxy) |

| ~7.8-8.0 | d | ~153-155 | C=N |

| ~7.3-7.5 | dd | ~145-147 | Ar-C |

| ~7.0-7.2 | d | ~138-140 | Ar-C |

| ~4.0-4.2 | s | ~122-124 | Ar-CH |

| ~118-120 | Ar-CH | ||

| ~115-117 | Ar-C-Br | ||

| ~110-112 | Ar-CH | ||

| ~53-55 | O-CH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Characteristic Bands (cm⁻¹): ~3050-3100 (Ar C-H stretch)~2950-2850 (Aliphatic C-H stretch of OCH₃)~1600-1450 (C=C and C=N stretching)~1250-1000 (C-O stretch)~750-550 (C-Br stretch) |

| Mass Spectrometry (MS) | Expected Molecular Ion Peak (M⁺): m/z ~238 and ~240 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of bromo-methoxy-naphthyridine derivatives.

Synthesis of Bromo-Methoxy-Naphthyridines

The synthesis of substituted naphthyridines can be achieved through various multi-step sequences. A common strategy involves the construction of the naphthyridine core followed by functionalization.

Hypothetical Synthetic Pathway:

Caption: Hypothetical synthetic route to this compound.

Detailed Steps:

-

Gould-Jacobs Reaction: An appropriately substituted aminopyridine is reacted with a malonic ester derivative to form a key intermediate, which upon thermal cyclization yields a naphthyridinone.

-

Chlorination: The hydroxyl group of the naphthyridinone is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Methoxylation: The chloro-naphthyridine is then treated with sodium methoxide (NaOMe) to introduce the methoxy group via nucleophilic aromatic substitution.

-

Bromination: Finally, regioselective bromination is achieved using a brominating agent like N-bromosuccinimide (NBS) to yield the target compound.

Spectroscopic Analysis Protocols

2.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

2.2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to observe the characteristic isotopic pattern of bromine.

Potential Biological Significance and Signaling Pathways

Naphthyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these effects are attributed to their ability to intercalate with DNA and inhibit key cellular enzymes such as topoisomerase and protein kinases.[3][4]

Potential Mechanism of Action - Topoisomerase II Inhibition:

Caption: Potential mechanism of action via Topoisomerase II inhibition.

This proposed pathway illustrates how a bromo-methoxy-naphthyridine derivative might exert its cytotoxic effects. By binding to the Topoisomerase II-DNA complex, it stabilizes the cleavage intermediate, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which ultimately triggers programmed cell death, or apoptosis.

This technical guide provides a foundational understanding of the spectroscopic features and synthetic considerations for this compound and related compounds. The provided protocols and the illustrative signaling pathway serve as a valuable resource for researchers engaged in the discovery and development of novel naphthyridine-based therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of 8-Bromo-5-methoxy-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-5-methoxy-1,6-naphthyridine is a substituted naphthyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and a detailed exploration of the biological significance of the 1,6-naphthyridine scaffold, particularly its role as a potent kinase inhibitor in cancer-related signaling pathways. While a specific, publicly available, detailed synthesis protocol for this exact molecule remains elusive, this document outlines a plausible synthetic strategy based on established methods for analogous compounds.

Commercial Availability

This compound, identified by the CAS Number 917474-63-6 , is available for purchase from several specialized chemical suppliers. Researchers can procure this compound for laboratory and research purposes. The table below summarizes the available purchasing information from various vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich (Merck) | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Available through partner Fluorochem. |

| Fluorochem | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Direct supplier. |

| BLD Pharmatech | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Listed as available. |

| Alchimica | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Listed as available. |

| SciSupplies | 917474-63-6 | C₉H₇BrN₂O | 239.07 | Price listed for 250mg. |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 917474-63-6 | Sigma-Aldrich |

| Molecular Formula | C₉H₇BrN₂O | Sigma-Aldrich |

| Molecular Weight | 239.07 g/mol | Sigma-Aldrich |

| InChI Key | UUDZGUZMINUMOY-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | COC1=CC=C2C(=C1)C(=CN=C2)Br | PubChem |

Synthetic Approach

One common strategy for synthesizing the 1,6-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.

A logical workflow for a potential synthesis is depicted in the following diagram:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Considerations:

-

Friedländer Annulation: This step would likely involve the reaction of a suitably substituted aminopyridine derivative with a β-ketoester or a similar carbonyl compound under acidic or basic conditions to form the naphthyridine core.

-

Bromination: The introduction of the bromine atom at the 8-position could be achieved using a standard electrophilic brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this step would be crucial.

-

Methoxylation: The methoxy group at the 5-position could be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro substituent) with sodium methoxide. The order of the bromination and methoxylation steps would depend on the directing effects of the substituents and the stability of the intermediates.

Biological Activity and Signaling Pathways

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,6-naphthyridine have shown a wide range of biological activities, including acting as inhibitors of various protein kinases.

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 1,6-naphthyridin-2(1H)-one derivatives has been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGF19-FGFR4 signaling pathway is a critical driver in the development and progression of hepatocellular carcinoma (HCC).[1]

Furthermore, the 1,6-naphthyridine motif has been explored for the development of c-Met kinase inhibitors. c-Met is another important receptor tyrosine kinase implicated in various cancers.

The diagram below illustrates the general mechanism of action of 1,6-naphthyridine derivatives as kinase inhibitors in a cancer-related signaling pathway.

Caption: Generalized inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

This inhibition of critical signaling pathways highlights the potential of this compound and related compounds as scaffolds for the development of targeted cancer therapies.

Conclusion

This compound is a commercially available chemical building block with significant potential for research and drug discovery. Its core 1,6-naphthyridine structure is a key pharmacophore in the development of kinase inhibitors, particularly for oncology applications. While a detailed, step-by-step synthesis protocol is not widely published, established synthetic methodologies for this class of compounds provide a clear path for its laboratory preparation. Further investigation into the specific biological targets and mechanism of action of this particular molecule is warranted to fully elucidate its therapeutic potential.

References

The 1,6-Naphthyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,6-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework make it an attractive template for the design of therapeutic agents targeting a variety of biological targets. This in-depth technical guide provides a comprehensive overview of the discovery and history of the 1,6-naphthyridine core, details key synthetic methodologies, presents quantitative biological data, and visualizes its interaction with critical signaling pathways.

Discovery and Historical Milestones

The journey of the 1,6-naphthyridine core is a fascinating chapter in the history of heterocyclic chemistry. The broader family of naphthyridines, which are diazanaphthalenes, was first described by Reissert in 1893. However, the specific 1,6-isomer was not synthesized until much later.

A pivotal moment in the history of this scaffold was its first reported synthesis in 1958 by N. Ikekawa.[1] This seminal work laid the foundation for future exploration of the 1,6-naphthyridine chemical space. Another significant advancement came in 1967 when T. J. Kress and W. W. Paudler reported a more direct, one-step synthesis of the parent 1,6-naphthyridine. This method was a modification of the classical Skraup reaction.[2]

The discovery of naturally occurring 1,6-naphthyridine derivatives, such as aaptamine isolated from marine sponges, further fueled interest in this scaffold. Aaptamine and its analogues have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[3] In recent decades, the 1,6-naphthyridine core has been incorporated into a multitude of synthetic molecules, leading to the discovery of potent and selective inhibitors of various enzymes, particularly protein kinases involved in cancer signaling pathways.

Synthetic Protocols

Historical Syntheses

2.1.1. First Synthesis of 1,6-Naphthyridine (Ikekawa, 1958)

The first synthesis of 1,6-naphthyridine was achieved through a multi-step sequence starting from ethyl 2-methylnicotinate. The key steps involved the formation of a lactone by reaction with formaldehyde, followed by amidation and oxidation to yield 5-hydroxy-1,6-naphthyridine. The parent 1,6-naphthyridine was then obtained via the corresponding chloro and hydrazino intermediates.[1]

Experimental Protocol (Based on Abstract):

-

Starting Material: Ethyl 2-methylnicotinate.

-

Step 1: Lactone Formation: Reaction of ethyl 2-methylnicotinate with formaldehyde.

-

Step 2: Amidation: Conversion of the lactone to the corresponding amide.

-

Step 3: Oxidation: Oxidation of the amide to yield 5-hydroxy-1,6-naphthyridine.

-

Step 4: Chlorination: Conversion of the 5-hydroxy derivative to 5-chloro-1,6-naphthyridine.

-

Step 5: Hydrazinolysis: Reaction of the 5-chloro derivative with hydrazine.

-

Step 6: Final Step: Conversion of the hydrazino compound to 1,6-naphthyridine.

(Note: The full experimental details from the original 1958 publication were not accessible. The protocol is a summary based on the abstract.)

2.1.2. One-Step Synthesis of 1,6-Naphthyridine (Kress and Paudler, 1967)

This method provides a more direct route to the 1,6-naphthyridine core using a modified Skraup synthesis.

Experimental Protocol (Conceptual):

-

Reactants: 4-Aminopyridine and glycerol.

-

Reagents: A mixture of nitrobenzenesulfonic acids in sulfuric acid ("sulfo mix").

-

Procedure: The reactants are heated together in the presence of the "sulfo mix." The glycerol dehydrates to form acrolein, which then undergoes a series of reactions with the 4-aminopyridine, including a Michael addition and cyclization, followed by oxidation to yield 1,6-naphthyridine.

(Note: The full experimental details from the original 1967 publication were not accessible. This represents a conceptual protocol for the modified Skraup synthesis.)

Modern Synthetic Approaches for Medically Relevant Derivatives

2.2.1. Synthesis of 1,6-Naphthyridin-2(1H)-one based FGFR4 Inhibitors

A common strategy for the synthesis of substituted 1,6-naphthyridin-2(1H)-ones involves the condensation of a substituted 4-aminopyridine derivative with a malonic acid derivative.

Representative Experimental Protocol:

-

Step 1: Synthesis of the 4-aminopyridine intermediate: A substituted pyridine is functionalized to introduce an amino group at the 4-position and a suitable group (e.g., aldehyde, nitrile) at the 3-position.

-

Step 2: Cyclization: The 4-aminopyridine intermediate is reacted with a diethyl malonate derivative in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux to facilitate the condensation and cyclization to form the 1,6-naphthyridin-2(1H)-one ring system.[4]

-

Step 3: Further Functionalization: The resulting 1,6-naphthyridin-2(1H)-one core can be further modified at various positions through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce desired substituents for optimizing biological activity.[5]

2.2.2. Synthesis of 1,6-Naphthyridinone-based c-Met Inhibitors

The synthesis of these inhibitors often involves a multi-step sequence to build the complex substituted 1,6-naphthyridinone scaffold.

Representative Experimental Protocol:

-

Step 1: Construction of a substituted pyridine precursor: A pyridine ring is synthesized with appropriate functional groups that will become part of the final naphthyridinone structure.

-

Step 2: Ring closure to form the naphthyridinone core: This is often achieved through an intramolecular cyclization reaction. For example, a suitably substituted aminopyridine derivative with a carboxylic acid or ester group can undergo cyclization under acidic or basic conditions.

-

Step 3: Introduction of key side chains: The final, biologically active molecule is assembled by adding key side chains through amide bond formation or other coupling reactions. For instance, an amine-containing side chain can be coupled to a carboxylic acid on the naphthyridinone core using standard peptide coupling reagents.[1][2]

Biological Activity and Data Presentation

The 1,6-naphthyridine scaffold is a key component of numerous biologically active molecules. Notably, derivatives have shown potent inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4) and c-Met, both of which are important targets in cancer therapy.

FGFR4 Inhibitors

Aberrant FGFR4 signaling is a driver in a subset of hepatocellular carcinomas and other cancers. 1,6-Naphthyridine-based compounds have been developed as selective FGFR4 inhibitors.

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| A34 | FGFR4 | - | Hep-3B, Huh-7 | [5] |

| 19g | FGFR4 | - | Colorectal Cancer Cell Lines | [6] |

| 6O | FGFR4 | 75.3 | - | [7] |

| BLU9931 | FGFR4 | - | - | [7] |

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Several 1,6-naphthyridine derivatives have been identified as potent c-Met inhibitors.

| Compound ID | Target | IC50 (nM) | Reference |

| 8 | c-Met | 9.8 | [8] |

| 9g | c-Met | 9.8 | [8] |

| 23a | c-Met | 7.1 | [8] |

| 2t | c-Met | 2600 | [9][10] |

| 20j | c-Met | - | [1] |

| 4r | c-Met | - | [2] |

Signaling Pathways and Visualizations

To understand the mechanism of action of 1,6-naphthyridine-based inhibitors, it is essential to visualize their impact on the targeted signaling pathways.

FGFR4 Signaling Pathway

The binding of the FGF19 ligand to the FGFR4/β-Klotho complex on the cell surface leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. 1,6-Naphthyridine-based inhibitors block the ATP-binding site of the FGFR4 kinase domain, thereby preventing its activation and downstream signaling.

Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization, autophosphorylation, and the recruitment of adaptor proteins like GAB1 and GRB2. Activation of c-Met triggers multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which are involved in cell growth, motility, and invasion. 1,6-Naphthyridine-based inhibitors target the ATP-binding pocket of the c-Met kinase, preventing its activation and subsequent signaling.

Caption: c-Met Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

Conclusion

From its initial synthesis in the mid-20th century to its current status as a privileged scaffold in drug discovery, the 1,6-naphthyridine core has demonstrated remarkable versatility. Its rich history is marked by the development of elegant synthetic strategies and the discovery of potent biological activities. The ability of 1,6-naphthyridine derivatives to selectively inhibit key oncogenic drivers such as FGFR4 and c-Met underscores their significant therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the field, providing a historical context, practical synthetic insights, and a clear understanding of the molecular mechanisms underlying the therapeutic effects of this important heterocyclic system. Further exploration of the 1,6-naphthyridine scaffold is poised to yield novel therapeutic agents for a range of diseases.

References

- 1. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The 1,6-Naphthyridine Scaffold: A Privileged Core for Novel Therapeutics

An In-depth Technical Guide on Potential Therapeutic Targets

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide explores the therapeutic potential of the 1,6-naphthyridine scaffold based on published research on its derivatives. Direct experimental data for 8-Bromo-5-methoxy-1,6-naphthyridine is not currently available in the public domain. The information presented herein is intended to serve as a guide for the exploration of this and other novel 1,6-naphthyridine derivatives.

Introduction

The 1,6-naphthyridine nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] As a "privileged structure," it demonstrates the ability to bind to a variety of biological targets, making it a versatile starting point for the design of novel therapeutics.[1] Derivatives of the 1,6-naphthyridine core have been investigated for a range of diseases, including cancer and neurological disorders. This guide provides a comprehensive overview of the known therapeutic targets of 1,6-naphthyridine derivatives, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to inform future drug discovery efforts.

Potential Therapeutic Targets

Research into 1,6-naphthyridine derivatives has revealed their potential to modulate the activity of several key proteins implicated in disease.

Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a receptor tyrosine kinase that plays a critical role in the FGF19 signaling pathway, which is often dysregulated in hepatocellular carcinoma (HCC).[2] Overactivation of this pathway can drive tumor growth. Certain 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent and selective inhibitors of FGFR4, presenting a promising therapeutic strategy for HCC.[2]

MET Kinase

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is another important target in oncology.[3] Alterations in MET signaling are associated with poor clinical outcomes in several cancers.[3] Novel 1,6-naphthyridinone-based compounds have been developed as potent, orally bioavailable class II MET kinase inhibitors.[3] Additionally, 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one derivatives have also been identified as a new class of c-Met kinase inhibitors.[5]

Monoamine Oxidases (MAOs)

Monoamine oxidases A and B are enzymes that are crucial in the metabolism of neurotransmitters. Their inhibition can be a therapeutic approach for neurological conditions like Parkinson's and Alzheimer's diseases.[6] Benzo[b][2][4]naphthyridine derivatives have been explored as potential scaffolds for the development of MAO inhibitors.[6]

β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)

In the realm of infectious diseases, naphtho[2][4]naphthyridine derivatives have been screened for their antibacterial activity.[7] Molecular docking studies suggest that these compounds may exert their effect by binding to and inhibiting β-Ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid synthesis.[7]

Data Presentation

The following tables summarize the quantitative data for representative 1,6-naphthyridine derivatives against their respective targets.

Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives against Kinase Targets

| Compound Class | Target | IC50 (nM) | Assay Type | Reference |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Varies by derivative | Biochemical | [2] |

| 1,6-Naphthyridinone-based | MET Kinase | Varies by derivative | Biochemical | [3] |

| 1H-imidazo[4,5-h][2][4]naphthyridin-2(3H)-one | c-Met Kinase | Varies by derivative | Biochemical | [5] |

Table 2: Biological Activity of other Naphthyridine Derivatives

| Compound Class | Target/Activity | Measurement | Value | Reference |

| Benzo[b][2][4]naphthyridine | MAO-A/B Inhibition | IC50 | Varies | [6] |

| Naphtho[2][4]naphthyridine | Antibacterial | MIC | Varies | [7] |

| Aaptamine Derivatives | Anticancer (various cell lines) | IC50 | 0.03–8.5 µM | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and evaluation of 1,6-naphthyridine derivatives based on the cited literature.

General Synthesis of 1,6-Naphthyridin-2(1H)-ones

The synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through various chemical routes. One common method involves the cyclization of appropriately substituted pyridine precursors. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can serve as starting materials, which are then reacted with reagents like malononitrile in the presence of a base such as sodium methoxide in methanol.[1]

Kinase Inhibition Assays

The inhibitory activity of compounds against protein kinases like FGFR4 and MET is typically determined using in vitro biochemical assays. These assays often employ a time-resolved fluorescence resonance energy transfer (TR-FRET) format. The kinase, a suitable substrate, and ATP are incubated with varying concentrations of the test compound. The extent of substrate phosphorylation is then measured, and IC50 values are calculated from the dose-response curves.

Cell-Based Proliferation Assays

To assess the anticancer activity of the synthesized compounds, cell-based assays are utilized. Human cancer cell lines (e.g., MCF-7 for breast cancer) are treated with a range of compound concentrations for a specified period (e.g., 72 hours).[9] Cell viability is then determined using a method such as the MTT or SRB assay. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then calculated.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of compounds against bacterial strains is determined using broth microdilution methods according to standard guidelines (e.g., CLSI). The compounds are serially diluted in a multi-well plate containing bacterial growth medium. A standardized inoculum of the test organism is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathways

Caption: Simplified FGFR4 signaling pathway and the point of inhibition by 1,6-naphthyridine derivatives.

Caption: Overview of the MET signaling pathway and its inhibition by 1,6-naphthyridinone derivatives.

Experimental Workflow

Caption: General workflow for the discovery of 1,6-naphthyridine-based therapeutic agents.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold is a highly promising starting point for the development of novel therapeutics targeting a range of diseases. The demonstrated activity of its derivatives against key targets in oncology and neurology underscores its versatility. Future research should focus on the continued exploration of the chemical space around this privileged core. The synthesis and biological evaluation of novel, strategically substituted derivatives, such as this compound, could lead to the discovery of next-generation therapies with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial in guiding these efforts and unlocking the full therapeutic potential of the 1,6-naphthyridine scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 8-Bromo-5-methoxy-1,6-naphthyridine from Aminopyridines: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed synthetic route to 8-Bromo-5-methoxy-1,6-naphthyridine, a substituted naphthyridine of interest in medicinal chemistry and drug discovery. The synthesis commences with the bromination of 4-aminopyridine to yield the key intermediate, 4-amino-3-bromopyridine. Subsequent application of a modified Skraup-Doebner-von Miller reaction, followed by methoxylation, affords the target compound. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and workflow diagrams to guide researchers in the successful synthesis of this heterocyclic scaffold.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, and they are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The 1,6-naphthyridine isomer, in particular, serves as a core scaffold in various pharmacologically active agents. The targeted substitution with bromine and methoxy groups on this scaffold can significantly influence its physicochemical properties and biological target interactions. This protocol outlines a plausible and accessible synthetic strategy for this compound, leveraging readily available aminopyridine precursors.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with a commercially available starting material. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-bromopyridine

This procedure outlines the bromination of 4-aminopyridine to generate the key synthetic intermediate.[1][2]

Materials:

-

4-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-aminopyridine (1.0 eq) in acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) in portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter the solid precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, using a dichloromethane/methanol (e.g., 20:1) eluent system to afford 4-amino-3-bromopyridine as a solid.

Step 2: Synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one

This step involves the cyclization of the aminopyridine intermediate using a Skraup-Doebner-von Miller type reaction.

Materials:

-

4-Amino-3-bromopyridine

-

Glycerol

-

Sulfuric acid (concentrated)

-

An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

-

Water

-

Sodium hydroxide (for neutralization)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of 4-amino-3-bromopyridine (1.0 eq) and glycerol (3.0 eq).

-

Heat the mixture gently and then add the oxidizing agent portion-wise, controlling the exothermic reaction.

-

Heat the reaction mixture at a suitable temperature (e.g., 120-140 °C) for several hours until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool and then cautiously pour it onto ice.

-

Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry to yield crude 8-Bromo-1,6-naphthyridin-5(6H)-one.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Step 3: Synthesis of 8-Bromo-5-chloro-1,6-naphthyridine

The hydroxyl group of the naphthyridinone is converted to a chloro group to facilitate the subsequent nucleophilic substitution.

Materials:

-

8-Bromo-1,6-naphthyridin-5(6H)-one

-

Phosphorus oxychloride (POCl₃)

-

A base (e.g., N,N-dimethylaniline)

Procedure:

-

In a well-ventilated fume hood, reflux a mixture of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq) and phosphorus oxychloride (excess) for several hours.

-

The reaction progress should be monitored by TLC.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent such as dichloromethane or chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 8-Bromo-5-chloro-1,6-naphthyridine.

Step 4: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group with a methoxy group.

Materials:

-

8-Bromo-5-chloro-1,6-naphthyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

Procedure:

-

Dissolve 8-Bromo-5-chloro-1,6-naphthyridine (1.0 eq) in dry methanol.

-

Add a solution of sodium methoxide in methanol (e.g., 25 wt% solution, 1.2 eq).

-

Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Yields are representative and may vary based on experimental conditions.

| Step | Product | Starting Material | Reagents | Expected Yield (%) |

| 1 | 4-Amino-3-bromopyridine | 4-Aminopyridine | NBS, Acetonitrile | 85-95 |

| 2 | 8-Bromo-1,6-naphthyridin-5(6H)-one | 4-Amino-3-bromopyridine | Glycerol, H₂SO₄, Oxidizing agent | 40-60 |

| 3 | 8-Bromo-5-chloro-1,6-naphthyridine | Naphthyridinone Int. | POCl₃ | 70-85 |

| 4 | This compound | Chloro-naphthyridine Int. | Sodium methoxide, Methanol | 75-90 |

Logical Relationship of Synthetic Steps

The sequence of reactions is designed to build the complexity of the molecule in a controlled manner.

Caption: Logical progression of the synthetic strategy.

Conclusion

The proposed synthetic route provides a comprehensive and logical approach for the preparation of this compound from a readily available aminopyridine. The outlined protocols are based on well-established chemical transformations and should be adaptable for laboratory-scale synthesis. Researchers are advised to perform reactions under appropriate safety precautions and to optimize conditions as necessary to achieve desired yields and purity. This document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-5-methoxy-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 8-Bromo-5-methoxy-1,6-naphthyridine. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.

Application Notes

The 1,6-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. Notably, substituted 1,6-naphthyridines have been identified as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5). The aberrant activity of CDK5 has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders and kidney diseases. The Suzuki coupling reaction provides a powerful and efficient method for the synthesis of a diverse library of 8-aryl-5-methoxy-1,6-naphthyridine derivatives from the readily accessible 8-bromo precursor. This allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity towards therapeutic targets like CDK5.

The methoxy group at the 5-position and the nitrogen atoms within the naphthyridine core offer opportunities for hydrogen bonding and other interactions within the ATP-binding pocket of kinases. By introducing a variety of aryl and heteroaryl groups at the 8-position through Suzuki coupling, researchers can probe the steric and electronic requirements of the binding site to enhance inhibitory activity and develop novel drug candidates.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki coupling of this compound with various arylboronic acids. The conditions are based on established procedures for Suzuki-Miyaura cross-coupling reactions on related heterocyclic systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (0.05-0.10 eq.), and a base (2.0-3.0 eq.) is taken in a suitable solvent system. The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The reaction is then heated to the specified temperature and stirred for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-aryl-5-methoxy-1,6-naphthyridine.

Data Presentation: Representative Suzuki Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 12 | Good to Excellent |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O (4:1) | 90 | 16 | Good to Excellent |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |

| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 14 | Good to Excellent |

| 6 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 16 | Good to Excellent |

Note: Yields are generalized as "Good to Excellent" based on typical outcomes for Suzuki couplings on similar heterocyclic substrates. Actual yields will vary depending on the specific boronic acid used and slight variations in reaction conditions.

Visualizations

Suzuki Coupling Reaction Workflow

Caption: Experimental workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Inhibition by 1,6-Naphthyridine Derivatives

Caption: Inhibition of the CDK5 signaling pathway by 8-aryl-5-methoxy-1,6-naphthyridine derivatives.

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromo-5-methoxy-1,6-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 8-bromo-5-methoxy-1,6-naphthyridine. This reaction is a crucial transformation for the synthesis of substituted 1,6-naphthyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The provided protocol is based on established principles of palladium-catalyzed cross-coupling reactions on related heterocyclic systems.

Introduction

The 1,6-naphthyridine scaffold is a privileged structural motif found in numerous biologically active compounds. The ability to introduce amino substituents at specific positions is essential for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.

This document outlines a representative protocol for the coupling of various amines with this compound, a key intermediate for the synthesis of diverse libraries of 8-amino-5-methoxy-1,6-naphthyridine derivatives.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. These are representative conditions and may require optimization for specific substrates.

Table 1: Reaction Components

| Component | Role | Recommended Reagents | Stoichiometry (Equivalents) |

| Aryl Halide | Substrate | This compound | 1.0 |

| Amine | Nucleophile | Primary or Secondary Amine | 1.2 - 1.5 |

| Palladium Precatalyst | Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.02 - 0.05 |

| Ligand | Catalyst Support | Xantphos or RuPhos | 0.04 - 0.10 |

| Base | Activator | NaOt-Bu or Cs₂CO₃ | 2.0 - 3.0 |

| Solvent | Reaction Medium | Toluene or 1,4-Dioxane | - |

Table 2: Reaction Parameters and Representative Yields

| Parameter | Value | Expected Yield Range (%) |

| Temperature | 80 - 110 °C | 70 - 95% |

| Reaction Time | 12 - 24 hours | - |

| Atmosphere | Inert (Nitrogen or Argon) | - |

Experimental Workflow

The overall experimental workflow for the Buchwald-Hartwig amination is depicted in the following diagram.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

-

This compound

-

Amine of choice

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., Xantphos, 0.04 eq.).

-

Add the base (e.g., NaOt-Bu, 2.0 eq.).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

-

Addition of Reagents:

-

Under a positive pressure of inert gas, add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.

-

Add the amine (1.2 eq.) via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to the desired temperature (e.g., 100 °C) in an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-